Product packaging for D-Mabuterol hydrochloride(Cat. No.:CAS No. 95656-54-5)

D-Mabuterol hydrochloride

Cat. No.: B12773526
CAS No.: 95656-54-5
M. Wt: 347.20 g/mol
InChI Key: MMCDXJOMPMIKGP-HNCPQSOCSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Contextualization within Beta-Adrenergic Receptor Agonist Pharmacology

D-Mabuterol hydrochloride is classified as a beta-2 adrenergic receptor agonist. ontosight.ai Beta-2 adrenergic receptor agonists are a class of drugs that selectively bind to and stimulate beta-2 adrenergic receptors. ontosight.ai This stimulation leads to a cascade of intracellular events, most notably the relaxation of smooth muscles, which is why they are frequently investigated for their bronchodilatory effects in respiratory conditions. ontosight.aiontosight.ai

Mabuterol (B30384), the parent compound, is recognized as a selective and orally active beta-2 adrenergic receptor (ADRB2) agonist. medchemexpress.com Its mechanism of action involves the stimulation of adenylyl cyclase activity and the closing of calcium channels. ncats.io Research on mabuterol has shown its ability to induce relaxation of isolated tracheal muscle and inhibit bronchoconstriction in animal models. caymanchem.combertin-bioreagent.com

Evolution of Research on Mabuterol and its Enantiomers

The development and study of mabuterol date back to the 1970s and 1980s, with initial research focusing on the racemic mixture, which contains both the D- and L-enantiomers. drugfuture.com As analytical techniques advanced, researchers were able to separate and investigate the individual enantiomers, a critical step given that enantiomers of a chiral drug can exhibit different pharmacological and pharmacokinetic properties. researchgate.netresearchgate.net

The resolution of mabuterol's isomers was a significant milestone, allowing for a more nuanced understanding of its biological activity. drugfuture.com Studies began to emerge that compared the potency and effects of the individual enantiomers. For instance, research indicated that the R-enantiomer (often corresponding to the D-form in this class of compounds) of mabuterol is more potent than the S-enantiomer. ncats.io Specifically, l-mabuterol (which can be contextually understood in relation to the D/L naming convention) was reported to be significantly more potent than the racemic mixture in relaxing isolated guinea pig trachea. ingentaconnect.com This highlighted the importance of studying the enantiomers separately to identify the more active component.

Significance of this compound in Preclinical Investigations

Preclinical investigations have been instrumental in elucidating the specific pharmacological profile of this compound. These studies, primarily conducted in animal models and in vitro, have provided valuable data on its effects and potential mechanisms of action.

One area of investigation has been its effects on airway smooth muscle cells. Mabuterol has been shown to suppress the increase of intracellular calcium levels stimulated by acetylcholine (B1216132) in guinea pig airway smooth muscle cells, suggesting a mechanism for its bronchodilatory action. spandidos-publications.com Furthermore, research on mabuterol has explored its impact beyond the respiratory system. For example, studies have investigated its effects on the central nervous system, striated muscle, and metabolism, comparing it with other beta-agonists like isoprenaline and salbutamol. nih.gov

Recent preclinical research has also ventured into the neurological effects of beta-2 adrenergic receptor agonists. One study investigated the in vivo effects of mabuterol on neuroinflammation in a mouse model, observing changes in protein levels associated with endocytosis and autophagy. nih.govresearchgate.net Another study using rat models examined the enantioselective pharmacokinetics of mabuterol, revealing differences in the metabolic pathways of the individual enantiomers. ncats.ioresearchgate.net Specifically, one of the main metabolites, M-1 (resulting from the hydroxylation of the tert-butyl group), was found to have some pharmacological activity, although it was less potent than the parent compound. nih.gov

The following table summarizes key preclinical findings related to mabuterol and its enantiomers:

Research AreaModel SystemKey Findings
Bronchodilation Isolated guinea pig tracheal muscleL-mabuterol was found to be more potent than the racemate in relaxing the tracheal muscle. ingentaconnect.com
Intracellular Calcium Regulation Guinea pig airway smooth muscle cellsMabuterol significantly suppressed the increase in intracellular Ca2+ induced by acetylcholine. spandidos-publications.com
Cardiovascular Effects Rats, cats, and dogsMabuterol was found to be a specific beta-2 blocker with minimal beta-1 stimulation. spandidos-publications.com
Neuroinflammation 5XFAD mouse modelMabuterol treatment led to alterations in proteins associated with endocytosis and autophagy. nih.gov
Pharmacokinetics RatsEnantioselective pharmacokinetics were observed between the mabuterol enantiomers, particularly in the metabolism phase. researchgate.netresearchgate.net
Metabolism RatsThe primary active metabolite (M-1) showed significantly lower beta-2 stimulating effects than mabuterol. nih.gov

Structure

2D Structure

Chemical Structure Depiction
molecular formula C13H19Cl2F3N2O B12773526 D-Mabuterol hydrochloride CAS No. 95656-54-5

3D Structure of Parent

Interactive Chemical Structure Model





Properties

CAS No.

95656-54-5

Molecular Formula

C13H19Cl2F3N2O

Molecular Weight

347.20 g/mol

IUPAC Name

(1S)-1-[4-amino-3-chloro-5-(trifluoromethyl)phenyl]-2-(tert-butylamino)ethanol;hydrochloride

InChI

InChI=1S/C13H18ClF3N2O.ClH/c1-12(2,3)19-6-10(20)7-4-8(13(15,16)17)11(18)9(14)5-7;/h4-5,10,19-20H,6,18H2,1-3H3;1H/t10-;/m1./s1

InChI Key

MMCDXJOMPMIKGP-HNCPQSOCSA-N

Isomeric SMILES

CC(C)(C)NC[C@H](C1=CC(=C(C(=C1)Cl)N)C(F)(F)F)O.Cl

Canonical SMILES

CC(C)(C)NCC(C1=CC(=C(C(=C1)Cl)N)C(F)(F)F)O.Cl

Origin of Product

United States

Stereochemical Aspects and Enantiomeric Research of D Mabuterol Hydrochloride

Advanced Synthetic Methodologies for D-Mabuterol Hydrochloride

The synthesis of enantiomerically pure this compound necessitates sophisticated strategies that can selectively produce the desired stereoisomer. Research in this area focuses on enantioselective synthesis of key chiral intermediates and the preparation of isotopically labeled analogs for research purposes.

Enantioselective Synthesis Strategies for Chiral Intermediates

The core chiral feature of D-Mabuterol is the (R)-1-(4-amino-3-chloro-5-trifluoromethylphenyl)-2-(tert-butylamino)ethanol structure. The key challenge in its synthesis lies in the stereoselective formation of the chiral amino alcohol moiety. While specific literature detailing the enantioselective synthesis of D-Mabuterol's direct precursors is limited, general strategies for the asymmetric synthesis of similar chiral β-amino alcohols are well-established and applicable.

One prominent strategy involves the asymmetric reduction of a corresponding α-amino ketone precursor . This can be achieved through methods like catalytic asymmetric transfer hydrogenation. This technique employs a chiral catalyst, often a ruthenium-based complex with a chiral ligand, to stereoselectively deliver a hydride to the ketone, yielding the desired enantiomer of the alcohol. For the synthesis of D-Mabuterol's intermediate, this would involve the reduction of 1-(4-amino-3-chloro-5-trifluoromethylphenyl)-2-(tert-butylamino)ethanone.

Biocatalysis offers another powerful approach for the enantioselective synthesis of chiral alcohols. Enzymes such as ketoreductases (KREDs) can exhibit high enantioselectivity in the reduction of ketones. Screening a library of KREDs against the ketone precursor of D-Mabuterol could identify a biocatalyst capable of producing the (R)-alcohol with high enantiomeric excess (ee). This method is advantageous due to its mild reaction conditions and high selectivity.

Another potential route is through the chiral resolution of a racemic intermediate . This involves reacting the racemic amino alcohol with a chiral resolving agent to form diastereomeric salts, which can then be separated by crystallization due to their different physical properties. After separation, the desired enantiomer is recovered by removing the resolving agent.

Preparation of Stable Isotope-Labeled this compound for Research

Stable isotope-labeled compounds are invaluable tools in pharmacokinetic and metabolic studies. The synthesis of deuterium-labeled D-Mabuterol (D9-Mabuterol) has been described. A common strategy involves introducing the deuterium (B1214612) atoms at a late stage of the synthesis to maximize isotopic incorporation and simplify the synthetic route.

For D9-Mabuterol, the nine deuterium atoms are typically incorporated into the tert-butyl group. This can be achieved by using a deuterated starting material, such as deuterated acetone, to construct the tert-butyl group which is then introduced into the molecule. Research has detailed synthetic routes that achieve high isotopic abundance, with reported values of 98.5% for D9-Mabuterol. nih.govnih.gov These labeled compounds are confirmed for their structure and isotopic abundance using techniques like 1H NMR and liquid chromatography-tandem mass spectrometry. nih.govnih.gov

Analytical Techniques for Enantiomeric Resolution of Mabuterol (B30384)

The separation and quantification of individual enantiomers of Mabuterol are critical for pharmacokinetic studies and for ensuring the enantiomeric purity of this compound. Chiral chromatography is the primary technique employed for this purpose.

Chiral Chromatographic Separation of Enantiomers

High-performance liquid chromatography (HPLC) using a chiral stationary phase (CSP) is a widely used and effective method for the enantiomeric resolution of Mabuterol. The principle behind this technique is the differential interaction of the two enantiomers with the chiral selector immobilized on the stationary phase, leading to different retention times and thus, separation.

A reported method for the chiral separation of Mabuterol enantiomers utilizes a Chirobiotic V column . prepchem.com This type of CSP is based on the macrocyclic glycopeptide antibiotic vancomycin, which possesses multiple chiral centers and functional groups capable of engaging in various types of chiral recognition interactions, including hydrogen bonding, dipole-dipole interactions, and steric hindrance.

In a study on the enantioselective pharmacokinetics of mabuterol, a sequential achiral and chiral HPLC method was developed. prepchem.com Initially, an achiral ODS (octadecylsilyl) column was used to separate the mabuterol racemate from endogenous substances in plasma samples. Subsequently, the enantiomers were resolved on a Chirobiotic V column. prepchem.com This approach allows for the accurate quantification of both R- and S-mabuterol in biological matrices.

The following table summarizes the key aspects of the chiral chromatographic separation of Mabuterol enantiomers as reported in the literature.

ParameterDetailsReference
Technique High-Performance Liquid Chromatography (HPLC) prepchem.com
Chiral Stationary Phase (CSP) Chirobiotic V column prepchem.com
Separation Principle Differential interaction of enantiomers with the vancomycin-based chiral selector.General knowledge
Application Enantioselective pharmacokinetic studies in rats. prepchem.com

This analytical methodology is crucial for understanding the distinct pharmacokinetic profiles of each enantiomer, which can have significant implications for the therapeutic use and development of this compound.

Molecular and Cellular Pharmacology of D Mabuterol Hydrochloride

Beta-2 Adrenergic Receptor Selectivity and Agonism

The therapeutic efficacy of D-Mabuterol hydrochloride is intrinsically linked to its high affinity and selective activation of the beta-2 adrenergic receptor, a member of the G protein-coupled receptor family.

In Vitro Receptor Binding and Activation Profiling

Detailed in vitro studies are essential to quantify the binding affinity (Ki) and functional potency (EC50) of this compound at the beta-2 adrenergic receptor. While specific quantitative data for this compound were not available in the reviewed literature, the typical methodology involves radioligand binding assays to determine the Ki value, which indicates the concentration of the drug required to occupy 50% of the receptors. Functional assays, such as measuring cyclic AMP (cAMP) production in response to the agonist, are used to determine the EC50 value, representing the concentration that elicits a half-maximal response.

Comparative Analysis of Receptor Selectivity with Related Beta-Agonists

The selectivity of a beta-agonist is a critical determinant of its clinical profile. High selectivity for the beta-2 receptor over the beta-1 receptor is desirable to minimize cardiac side effects. While direct comparative studies including this compound are limited, analysis of related beta-2 agonists such as Salbutamol and Formoterol provides a framework for understanding selectivity. Formoterol and Salmeterol, for instance, are known to be highly selective for the beta-2 versus the beta-1 subtype.

Table 1: Comparative Beta-Adrenoceptor Selectivity of Common Beta-Agonists
CompoundReceptor TargetPrimary Effect
SalbutamolBeta-2 Adrenergic ReceptorAgonist
FormoterolBeta-2 Adrenergic ReceptorAgonist
IsoprenalineBeta-1 and Beta-2 Adrenergic ReceptorsNon-selective Agonist

Effects on Beta-1 Adrenoceptors

While this compound is classified as a selective beta-2 agonist, its interaction with beta-1 adrenoceptors, which are predominantly located in the heart, is a key aspect of its pharmacological profile. Studies have indicated that at lower concentrations, this compound exhibits weak positive chronotropic and inotropic effects, suggesting some level of beta-2 adrenoceptor activation in cardiac tissue. However, at higher concentrations, it has been shown to non-selectively block both beta-1 and beta-2 adrenoceptors. This dual activity, transitioning from a weak agonist to an antagonist at higher doses, underscores the dose-dependent nature of its cardiac effects. The maximal increases in atrial rate and contractile force induced by mabuterol (B30384) were found to be significantly lower than those produced by the non-selective beta-agonist isoprenaline.

Intracellular Signaling Cascades Mediated by this compound

Activation of the beta-2 adrenergic receptor by this compound initiates a series of intracellular signaling events. The canonical pathway involves the activation of adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP). However, emerging evidence suggests a more complex signaling network, particularly concerning the modulation of intracellular calcium levels.

Modulation of Intracellular Calcium Dynamics

Recent research has highlighted the role of this compound in modulating intracellular calcium ([Ca2+]i) concentrations, particularly in airway smooth muscle cells. Studies have demonstrated that Mabuterol can significantly suppress the increase in intracellular Ca2+ induced by contractile agonists like acetylcholine (B1216132). This effect is concentration-dependent and points to a mechanism of action that extends beyond the classical cAMP pathway.

The regulation of intracellular calcium is a complex process involving calcium release from intracellular stores, primarily the sarcoplasmic reticulum (SR), through specialized channels. Two key players in this process are the Inositol (B14025) Trisphosphate Receptor (IP3R) and the Ryanodine Receptor (RyR).

A proposed mechanism for the action of this compound involves its intervention in the signaling pathways that lead to Ca2+ mobilization through these receptors. In airway smooth muscle cells, contractile agonists stimulate the production of inositol 1,4,5-trisphosphate (IP3), which in turn activates IP3Rs on the SR to release calcium. This initial calcium release can then trigger further calcium release through adjacent RyRs, a process known as calcium-induced calcium release (CICR).

Table 2: Key Proteins in this compound's Intracellular Signaling
ProteinFunctionRole in this compound Action
Beta-2 Adrenergic ReceptorG protein-coupled receptorPrimary target of this compound
Adenylyl CyclaseEnzyme that synthesizes cAMPActivated upon receptor binding, leading to increased cAMP
Inositol Trisphosphate Receptor (IP3R)Calcium channel on the sarcoplasmic reticulumModulated by this compound to suppress calcium release
Ryanodine Receptor (RyR)Calcium channel on the sarcoplasmic reticulumPotentially modulated by this compound to suppress calcium-induced calcium release

Influence on Cellular Proliferation Pathways

This compound exerts significant influence over cellular proliferation, primarily through its interaction with pathways initiated by growth factors. Its pharmacological action extends to the modulation of key proteins involved in mitochondrial shaping and the regulation of the cell cycle, ultimately impacting the rate of cell division.

Regulation of Growth Factor-Induced Cell Proliferation

D-Mabuterol has been shown to inhibit the proliferation of airway smooth muscle cells (ASMCs) induced by the potent mitogen, platelet-derived growth factor BB (PDGF-BB). nih.gov Growth factors like PDGF-BB are crucial signaling molecules that stimulate cell growth and division by binding to specific receptors on the cell surface. nih.gov Research indicates that Mabuterol can suppress the proliferative response triggered by PDGF-BB in rat ASMCs. nih.gov This inhibitory effect is a key aspect of its cellular pharmacological profile, suggesting a potential to control excessive cell proliferation in certain pathological conditions. nih.gov

Impact on Mitochondrial Dynamics Proteins (e.g., Drp-1, Mfn-2)

Mitochondrial dynamics, the balance between mitochondrial fission and fusion, is critical for cellular function, and its dysregulation is implicated in proliferative diseases. nih.govnih.gov D-Mabuterol has a demonstrable impact on the proteins that govern these processes. Specifically, in PDGF-BB-stimulated rat airway smooth muscle cells, Mabuterol was found to decrease the expression of Dynamin-related protein 1 (Drp-1) at both the mRNA and protein levels. nih.gov Drp-1 is a key protein responsible for mediating mitochondrial fission. nih.govnih.gov

Conversely, Mabuterol promotes the expression of Mitofusin-2 (Mfn-2), a protein essential for mitochondrial fusion. nih.gov By downregulating the fission-promoting Drp-1 and upregulating the fusion-promoting Mfn-2, Mabuterol shifts the mitochondrial dynamics towards fusion. This action may contribute to its anti-proliferative effects, as mitochondrial fission is often associated with cell cycle progression. nih.gov

Table 1: Effect of Mabuterol on Mitochondrial Dynamics Protein Expression in PDGF-BB-Induced ASMCs

Protein Target Effect of Mabuterol on mRNA Expression Effect of Mabuterol on Protein Expression Associated Process
Drp-1 Decreased Decreased Mitochondrial Fission
Mfn-2 Increased Increased Mitochondrial Fusion

This table summarizes research findings on the impact of Mabuterol on key mitochondrial dynamics proteins. nih.gov

Effects on Cell Cycle Regulators (e.g., Cyclin D1, PCNA)

The progression of the cell cycle is tightly controlled by a series of regulatory proteins. D-Mabuterol has been observed to influence key regulators, thereby arresting the cell cycle. nih.gov Analysis by flow cytometry revealed that Mabuterol significantly controls the S phase of the ASMC cell cycle induced by PDGF-BB. nih.gov

Western blot analysis confirmed that Mabuterol treatment leads to a reduction in the protein levels of Cyclin D1 and Proliferating Cell Nuclear Antigen (PCNA). nih.gov

Cyclin D1: This protein, in partnership with cyclin-dependent kinases (CDKs), is a critical driver of the transition from the G1 to the S phase of the cell cycle. frontiersin.orgnih.govdroracle.ai By reducing Cyclin D1 levels, Mabuterol helps to halt progression at this crucial checkpoint. nih.gov

PCNA: This protein is essential for DNA synthesis and repair during the S phase. nih.gov A decrease in PCNA expression indicates a reduction in DNA replication, consistent with an anti-proliferative effect. nih.govnih.gov

Table 2: Effect of Mabuterol on Cell Cycle Regulator Protein Levels

Protein Target Function in Cell Cycle Effect of Mabuterol on Protein Expression
Cyclin D1 Promotes G1-S phase transition Decreased
PCNA Essential for DNA replication in S phase Decreased

This table outlines the observed effects of Mabuterol on key proteins that regulate cell cycle progression. nih.gov

Cyclic Adenosine (B11128) Monophosphate (cAMP) Signaling Pathway Interactions

Mabuterol is classified as a β2-adrenergic agonist. This class of compounds typically exerts its effects by activating β2-adrenergic receptors, which are G protein-coupled receptors (GPCRs). mdpi.com Activation of these receptors stimulates the enzyme adenylyl cyclase, which then catalyzes the conversion of adenosine triphosphate (ATP) into the second messenger, cyclic adenosine monophosphate (cAMP). wikipedia.orgcusabio.com

Preclinical Pharmacokinetic and Pharmacodynamic Research of Mabuterol Enantiomers

Enantioselective Pharmacokinetics in Animal Models

The pharmacokinetic profile of mabuterol (B30384) enantiomers has been investigated in preclinical animal models, revealing stereoselective differences in their absorption, distribution, metabolism, and excretion.

Absorption, Distribution, Metabolism, and Excretion of Mabuterol Enantiomers in Preclinical Systems

Studies in rats using radiolabelled racemic mabuterol (dl-mabuterol) have provided insights into its general absorption, distribution, and excretion characteristics. Following oral administration, mabuterol is readily absorbed from the small intestine. The peak blood and tissue levels of radioactivity are typically reached within one hour. nih.gov

Distribution studies with the racemate indicate that radioactivity is considerably higher in the liver, lung, kidney, and several secretory organs compared to the blood. nih.gov Conversely, the concentration of radioactivity in the central nervous system is significantly lower than in the principal organs. nih.gov Excretion of the racemic compound in rats occurs primarily through urine (approximately 60%) and feces (approximately 26%) within 24 hours of oral administration. nih.gov

Enantioselective pharmacokinetic studies in rats, following oral administration of the mabuterol racemate, have demonstrated significant differences between the R- and S-enantiomers. Both enantiomers are absorbed slowly. A study reported the following pharmacokinetic parameters:

EnantiomerMean Cmax (ng/mL)Mean tmax (h)Mean AUC (0-infinity) (ng h/mL)Mean Half-life (h)
R-mabuterol266.85.35,938.914.5
S-mabuterol277.95.74,446.19.6

The area under the curve (AUC) for R-mabuterol was significantly higher, and its half-life was longer than that of S-mabuterol, indicating that enantioselective pharmacokinetics primarily occur during the metabolism phase. nih.gov

Identification and Pharmacological Activity of Key Metabolites in Animal Systems

The metabolism of racemic mabuterol in rats has been shown to proceed mainly through an oxidative deamination pathway. Six distinct urinary metabolites have been identified:

M-1: Hydroxylation of the tert-butyl group

M-2: Glycol

M-3: Mandelic acid

M-4: Aldehyde

M-5: Benzoic acid

M-6: Hippuric acid

Among these metabolites, only M-1, the hydroxylated form, exhibited pharmacological effects on airway resistance, blood pressure, and heart rate in isolated organs. However, its selective beta-2 stimulating effect was found to be 2 to 10 times lower than that of the parent compound, mabuterol. The other identified metabolites (M-2 through M-6) did not show any appreciable pharmacological activity.

Preclinical Efficacy Studies in Animal Models

The pharmacodynamic properties of mabuterol, particularly its effects on the respiratory system, have been evaluated in various animal models.

Respiratory System Modulatory Effects

Mabuterol has demonstrated significant modulatory effects on the respiratory system, primarily through its bronchodilatory actions.

In studies with anesthetized guinea pigs, intravenously administered racemic mabuterol demonstrated a longer duration of action in inhibiting the increase in bronchial resistance induced by acetylcholine (B1216132), histamine, and serotonin (B10506) when compared to isoprenaline and salbutamol, although it was less potent. When administered intraduodenally, it was found to be 1.9 to 7.8 times more potent than isoprenaline and salbutamol. In conscious guinea pigs with experimentally induced asthma, orally administered mabuterol was 26 to 102 times more potent than the reference bronchodilators.

A key mechanism underlying the bronchodilatory effect of mabuterol is its ability to modulate intracellular calcium levels in airway smooth muscle (ASM) cells. A study investigating the effect of mabuterol hydrochloride on acetylcholine-stimulated intracellular calcium in guinea pig ASM cells found that mabuterol significantly suppressed the elevation of intracellular Ca2+ in a concentration-dependent manner. nih.gov The inhibitory rates on intracellular Ca2+ levels were observed as follows:

Mabuterol Concentration (mmol/l)Inhibitory Rate of Intracellular Ca2+ (%)
10⁻⁷14.93
10⁻⁶24.73
10⁻⁵40.06
10⁻⁴48.54
10⁻³57.13

This demonstrates that mabuterol can effectively counteract the calcium-mediated contractile signaling induced by acetylcholine in airway smooth muscle. nih.gov

Skeletal and Smooth Muscle Organ System Interactions (Excluding Cardiac)

Preclinical studies on the racemic mixture of mabuterol have shed light on its effects on skeletal and smooth muscle tissues. As the D-enantiomer is generally considered the more pharmacologically active form of β2-adrenergic agonists, the observed effects of the racemate are likely predominantly attributable to D-Mabuterol.

In preclinical investigations, orally administered racemic mabuterol demonstrated a depressive effect on intestinal propulsion. nih.gov When compared to other β2-adrenergic agonists, its potency in this regard was found to be comparable to isoprenaline and approximately 2.5 times less potent than salbutamol. nih.gov This suggests that D-Mabuterol hydrochloride likely contributes to a reduction in the rate of intestinal transit, an effect consistent with the known physiological roles of β2-adrenoceptor activation in the gastrointestinal tract, which includes smooth muscle relaxation.

Comparative Potency of Racemic Mabuterol on Intestinal Propulsion

CompoundEffect on Intestinal PropulsionRelative Potency
Mabuterol (racemic)DepressionEquipotent to Isoprenaline
IsoprenalineDepression-
SalbutamolDepression2.5x more potent than Mabuterol

Studies on isolated rat uterus preparations have shown that racemic mabuterol is a potent relaxant of uterine smooth muscle. nih.gov In these models, it was found to be three times more potent than isoprenaline in inducing uterine relaxation. nih.gov This tocolytic effect is a characteristic feature of β2-adrenergic agonists and underscores the potential of this compound to influence uterine contractility.

Metabolic and Anabolic Research in Preclinical Models

The metabolic and potential anabolic properties of mabuterol have been a subject of preclinical investigation, with a focus on its impact on muscle mass and energy metabolism.

While direct studies on the effects of isolated D-Mabuterol on muscle mass are limited, research on the racemic mixture and analogous β2-agonists provides significant insights. Racemic mabuterol has been shown to depress incomplete tetanic contraction of the cat soleus muscle. nih.gov Research on another β2-agonist, clenbuterol, has demonstrated that both its R-(-) and S-(+) enantiomers can induce striated muscle hypertrophy in rats. doaj.org This suggests that D-Mabuterol may possess anabolic properties leading to an increase in muscle mass.

Preclinical studies in animal models have demonstrated that racemic mabuterol influences both carbohydrate and lipid metabolism. nih.gov Subcutaneous administration of mabuterol led to increased plasma levels of glucose, lactic acid, and free fatty acids. nih.gov The equipotent dose ratios of mabuterol to isoprenaline for these effects were 2.07 for increasing plasma glucose, 4.64 for lactic acid, and 3.21 for free fatty acids. nih.gov Notably, mabuterol did not cause a remarkable change in myocardial glycogen (B147801) content. nih.gov These metabolic alterations are consistent with the known effects of β2-adrenoceptor stimulation.

Metabolic Effects of Racemic Mabuterol in Animal Models

Metabolic ParameterEffect
Plasma GlucoseIncreased
Plasma Lactic AcidIncreased
Plasma Free Fatty AcidsIncreased
Myocardial GlycogenNo remarkable change

Central Nervous System Pharmacological Effects in Animal Models

Investigations into the central nervous system (CNS) effects of racemic mabuterol have revealed several dose-dependent behavioral and physiological changes in animal models. nih.gov Pharmacokinetic studies in rats have shown that the concentration of mabuterol in the CNS is much lower than in other principal organs. nih.gov

Advanced Analytical Methodologies for D Mabuterol Hydrochloride Quantification and Characterization

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Applications

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) stands as a cornerstone for the definitive analysis of D-Mabuterol hydrochloride. Its high sensitivity, specificity, and versatility allow for both quantification of trace residues and detailed structural characterization. The separation of D-Mabuterol from its stereoisomer typically requires chiral chromatography techniques, a critical consideration in method development. Chiral stationary phases, such as those based on macrocyclic glycopeptides like teicoplanin, are frequently employed to achieve enantioselective separation of β-agonists prior to mass spectrometric detection. nih.govnih.govmdpi.com

The detection of this compound at trace levels in complex biological matrices such as urine, liver, muscle, and hair is a significant analytical challenge. nih.govvetdergikafkas.org LC-MS/MS methods are developed to meet stringent performance criteria, ensuring reliable detection for applications like food safety monitoring and doping control. nih.gov

Sample Preparation: The initial step involves extracting the analyte from the matrix and removing interfering substances. For tissues like liver or muscle, this often begins with enzymatic hydrolysis (e.g., using β-glucuronidase/arylsulfatase) to release conjugated forms of the drug. mdpi.com This is followed by a purification step, commonly solid-phase extraction (SPE). Mixed-mode cation exchange (MCX) cartridges are particularly effective for extracting and concentrating β-agonists from complex sample digests. mdpi.comnih.gov

Chromatographic and Mass Spectrometric Conditions: The purified extract is then analyzed by LC-MS/MS. Detection is typically performed using a tandem mass spectrometer operating in the positive electrospray ionization (ESI+) mode. vetdergikafkas.org Quantification is achieved through multiple reaction monitoring (MRM), which enhances selectivity by tracking specific precursor-to-product ion transitions for this compound. vetdergikafkas.orgchromatographyonline.com Method validation is performed according to international guidelines, such as those from the European Commission Decision 2002/657/EC, establishing key performance parameters. vetdergikafkas.orgresearchgate.net

The table below summarizes typical parameters for a multi-residue LC-MS/MS method for β-agonists, including mabuterol (B30384), in bovine urine.

ParameterValue/ConditionSource
Analyte Mabuterol vetdergikafkas.org
Matrix Bovine Urine vetdergikafkas.org
Ionization Mode ESI+ vetdergikafkas.org
Decision Limit (CCα) 0.127 - 0.646 ng/mL vetdergikafkas.orgresearchgate.net
Detection Capability (CCβ) 0.140 - 0.739 ng/mL vetdergikafkas.orgresearchgate.net
Recovery 73.67% - 118.80% researchgate.net
Intra-day Precision (CV%) 1.62% - 15.47% researchgate.net
Inter-day Precision (CV%) 2.70% - 10.44% researchgate.net

This table is interactive. Users can sort and filter the data as needed.

For in-depth characterization and identification of this compound and its potential metabolites, Ultra-Performance Liquid Chromatography coupled with Quadrupole Time-of-Flight Mass Spectrometry (UPLC-QTOF-MS) is an exceptionally powerful tool. mdpi.comnih.gov UPLC enhances chromatographic resolution and reduces run times compared to conventional HPLC. nih.gov The QTOF mass analyzer provides high-resolution, accurate mass measurements, which are crucial for determining the elemental composition of the parent molecule and its fragments with high confidence. mdpi.comnih.gov

A key feature of modern QTOF instruments is the ability to operate in data-independent acquisition modes, such as MSE. mdpi.com In this mode, the instrument alternates between low and high collision energy during a single analytical run. This allows for the simultaneous acquisition of data on the intact precursor ions and their corresponding fragment ions. mdpi.com This comprehensive dataset is invaluable for structural elucidation, metabolite identification, and distinguishing between closely related isomers that may not be fully separated chromatographically. preprints.orgwaters.com While specific UPLC-QTOF-MS applications for this compound are not extensively detailed in the literature, the technique's proven success in identifying other isomeric drugs makes it an ideal platform for such characterization studies. mdpi.comresearchgate.net

Immunoassay Development for this compound and Analogs

Immunoassays offer a complementary approach to chromatographic methods, providing rapid and cost-effective screening of a large number of samples for the presence of this compound and its analogs. mdpi.comnih.gov These assays are based on the highly specific recognition between an antibody and an antigen (in this case, the target molecule).

The development process begins with the generation of antibodies. As small molecules like mabuterol are not immunogenic on their own, they must first be conjugated to a larger carrier protein (e.g., bovine serum albumin or keyhole limpet hemocyanin) to form a hapten-carrier conjugate. nih.gov This conjugate is then used to immunize animals, typically rabbits or mice, to produce polyclonal or monoclonal antibodies, respectively. researchgate.netyoutube.com

Various immunoassay formats have been developed for β-agonists:

Enzyme-Linked Immunosorbent Assay (ELISA): This is a widely used laboratory-based technique that provides sensitive, quantitative, or semi-quantitative results. nih.govresearchgate.net In a competitive ELISA format, the sample containing the target analyte competes with a labeled form of the analyte for a limited number of antibody binding sites.

Radioimmunoassay (RIA): An older technique that uses a radiolabeled antigen for detection, RIA has been successfully applied to the multi-residue analysis of mabuterol and other β-agonists in urine and liver. rsc.org

Lateral Flow Immunoassay (LFIA): These are rapid, single-use test strips designed for on-site screening. nih.gov An antibody specific to the target analyte is used, and the results are typically visualized as a colored line.

A critical aspect of any immunoassay is its cross-reactivity profile—the degree to which the antibody binds to compounds other than the primary target. Often, antibodies raised against one β-agonist, such as clenbuterol, will exhibit significant cross-reactivity with other structurally similar compounds, including mabuterol, mapenterol, and brombuterol. nih.govnih.gov This can be advantageous for developing broad-spectrum screening assays that can detect a whole class of compounds in a single test.

The table below presents detection limits from a screening immunoassay for several β-agonists in hair.

CompoundMatrixDetection Limit (ng/g)Source
Mabuterol White Hair1 - 1.5 nih.gov
Mabuterol Black Hair3 - 4 nih.gov
Clenbuterol White Hair1 - 1.5 nih.gov
Clenbuterol Black Hair3 - 4 nih.gov
Mapenterol White Hair1 - 1.5 nih.gov
Mapenterol Black Hair3 - 4 nih.gov
Brombuterol White Hair1 - 1.5 nih.gov
Brombuterol Black Hair3 - 4 nih.gov

This table is interactive. Users can sort and filter the data as needed.

Molecular and Genomic Insights into D Mabuterol Hydrochloride Action

Gene Expression Profiling in Relevant Animal Models and Cell Lines

Currently, there is no published research that has performed gene expression profiling in animal models or cell lines following treatment with D-Mabuterol hydrochloride. Such studies would be crucial for understanding the broader cellular pathways modulated by this compound.

Analysis of Differentially Expressed Genes Associated with Cellular Responses

Without gene expression data, it is not possible to identify or analyze differentially expressed genes. This type of analysis would typically involve comparing the gene expression of treated cells or tissues to untreated controls to pinpoint genes that are upregulated or downregulated in response to this compound. This information is fundamental to elucidating its mechanism of action and potential therapeutic effects.

Transcriptomic Signatures in Airway Smooth Muscle Cells

While the study of transcriptomic signatures in airway smooth muscle cells is an active area of research for respiratory therapeutics, no studies have specifically investigated the effects of this compound. Research in this area would provide valuable insights into how the compound might influence the cells that play a key role in airway constriction and relaxation.

Chromatin Accessibility Studies in Response to this compound

Similarly, there is a lack of research on how this compound may influence the physical structure of chromatin. Chromatin accessibility studies, such as ATAC-seq or DNase-seq, are powerful tools for understanding how a compound might regulate gene expression by altering the accessibility of DNA to transcription factors and the transcriptional machinery. No such studies have been published in the context of this compound.

Future Directions and Emerging Research Frontiers for D Mabuterol Hydrochloride

Innovations in Stereoselective Synthetic Approaches

There is a continuous drive in medicinal chemistry to develop more efficient and cost-effective methods for producing single-enantiomer drugs. For a chiral molecule like D-Mabuterol hydrochloride, future research would likely focus on stereoselective synthesis. This involves creating the desired D-enantiomer directly, rather than separating it from a racemic mixture of both D- and L-enantiomers. Such approaches could involve the use of chiral catalysts, enzymes, or starting materials to guide the synthesis towards the desired stereoisomer. The goal of this research would be to increase the yield of the D-enantiomer, reduce chemical waste, and lower production costs.

Elucidation of Novel Cellular and Molecular Mechanisms

While the primary mechanism of action for beta-2 adrenergic agonists like mabuterol (B30384) is understood, the specific interactions of the D-enantiomer at the cellular and molecular level could be a focus of future research. Investigations could delve into the precise binding kinetics and conformational changes of the beta-2 adrenergic receptor upon binding to this compound. Furthermore, research could explore potential off-target effects or interactions with other cellular signaling pathways. Understanding these nuances could provide a more complete picture of the compound's pharmacological profile.

Development of Advanced In Vitro and In Vivo Preclinical Research Models

The development of more sophisticated preclinical models is a significant trend in drug discovery. For this compound, future research could utilize advanced in vitro models such as 3D cell cultures or organ-on-a-chip technology to better mimic the physiological environment of the human respiratory system. These models could provide more accurate predictions of the compound's efficacy and potential toxicity compared to traditional 2D cell cultures. In terms of in vivo research, the development of humanized animal models could offer deeper insights into the human-specific responses to this compound.

Q & A

Basic: What analytical methods are recommended for determining the enantiomeric purity of D-Mabuterol hydrochloride?

Methodological Answer:
Enantiomeric purity can be assessed using chiral high-performance liquid chromatography (HPLC).

  • Step 1: Prepare a standard solution of the pure D-enantiomer and a test solution of the compound. Use a chiral stationary phase column (e.g., cellulose tris(3,5-dimethylphenylcarbamate)) to achieve enantiomer separation .

  • Step 2: Optimize the mobile phase (e.g., n-hexane:isopropanol:diethylamine, 80:20:0.1 v/v) to resolve peaks. Monitor retention times and peak symmetry .

  • Step 3: Calculate enantiomeric excess (ee) using the formula:
    ee(%)=(ADAL)(AD+AL)×100ee (\%) = \frac{(A_D - A_L)}{(A_D + A_L)} \times 100

    where ADA_D and ALA_L are peak areas of the D- and L-enantiomers, respectively. Validate the method per ICH guidelines (linearity, precision, LOD/LOQ) .

Basic: How is the chemical identity of this compound validated in pharmaceutical-grade samples?

Methodological Answer:
Use a combination of spectroscopic and chromatographic techniques:

  • Infrared (IR) Spectroscopy: Compare the sample’s IR spectrum (KBr pellet) to a reference standard. Key peaks include O-H stretch (\sim3300 cm⁻¹), aromatic C-H (\sim3050 cm⁻¹), and tertiary amine (\sim1250 cm⁻¹) .
  • HPLC Retention Time: Inject the sample alongside a USP reference standard under identical chromatographic conditions. Retention time deviation should be ≤2% .
  • Mass Spectrometry (MS): Confirm molecular ion peaks ([M+H]⁺ at m/z corresponding to C₁₃H₂₁NO₃·HCl) and fragmentation patterns .

Advanced: How to design an in vivo study to assess β₂-adrenergic receptor selectivity of this compound?

Methodological Answer:

  • Step 1: Use a rodent model (e.g., Sprague-Dawley rats) pre-treated with selective antagonists (e.g., ICI-118,551 for β₂, atenolol for β₁). Measure bronchial relaxation via forced oscillometry .
  • Step 2: Administer escalating doses of D-Mabuterol HCl intravenously. Record heart rate (β₁ effect) and airway resistance (β₂ effect) .
  • Step 3: Calculate selectivity ratio (EC50,β2/EC50,β1\text{EC}_{50,\beta_2} / \text{EC}_{50,\beta_1}). A ratio >100 indicates high β₂ selectivity. Replicate experiments with n ≥ 6 to ensure statistical power .

Advanced: How to resolve contradictions in pharmacokinetic data between in vitro and in vivo models for this compound?

Methodological Answer:

  • Step 1: Identify discrepancies (e.g., higher in vitro metabolic stability vs. rapid in vivo clearance). Test for protein binding using equilibrium dialysis; >90% binding may reduce free drug availability .
  • Step 2: Conduct species-specific cytochrome P450 inhibition assays. Compare metabolic pathways (e.g., CYP2D6 vs. CYP3A4) across models .
  • Step 3: Use physiologically based pharmacokinetic (PBPK) modeling to integrate parameters (Vd, CL, fu). Adjust for interspecies scaling factors (e.g., allometric exponents) .

Advanced: What experimental controls are critical for stability studies of this compound under accelerated conditions?

Methodological Answer:

  • Control 1: Include a negative control (unexposed sample stored at -20°C) and positive control (heat-degraded sample at 80°C for 24 hrs) .
  • Control 2: Monitor degradation products via forced degradation studies (acid/alkali hydrolysis, oxidative stress with H₂O₂). Use HPLC-MS to identify major impurities (e.g., dealkylated or oxidized derivatives) .
  • Control 3: Validate assay specificity by spiking samples with known impurities (e.g., USP Related Compounds B–D) and confirming baseline separation .

Basic: How to quantify trace impurities in this compound batches?

Methodological Answer:

  • Step 1: Prepare a calibration curve using USP reference standards for known impurities (e.g., Related Compounds B–D) at concentrations 0.1–1.0% of the active ingredient .

  • Step 2: Use gradient HPLC with a C18 column (mobile phase: 0.1% trifluoroacetic acid in water/acetonitrile). Detect UV absorbance at 220 nm .

  • Step 3: Calculate impurity levels using the formula:
    Impurity (%)=(Aimp×Cstd×D)(Astd×Wsample)×100\text{Impurity (\%)} = \frac{(A_{\text{imp}} \times C_{\text{std}} \times D)}{(A_{\text{std}} \times W_{\text{sample}})} \times 100

    where AimpA_{\text{imp}} = impurity peak area, CstdC_{\text{std}} = standard concentration, DD = dilution factor, and WsampleW_{\text{sample}} = sample weight .

Advanced: What statistical approaches are recommended for analyzing dose-response data in this compound efficacy studies?

Methodological Answer:

  • Approach 1: Fit data to a sigmoidal Emax model using nonlinear regression:
    E=Emax×DnDn+EC50nE = E_{\text{max}} \times \frac{D^n}{D^n + \text{EC}_{50}^n}

    where nn = Hill coefficient. Use Akaike Information Criterion (AIC) to compare models .

  • Approach 2: Apply mixed-effects modeling (e.g., NLME) for longitudinal data to account for inter-subject variability .

  • Validation: Perform bootstrap resampling (≥1000 iterations) to estimate confidence intervals for EC₅₀ and Emax .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.